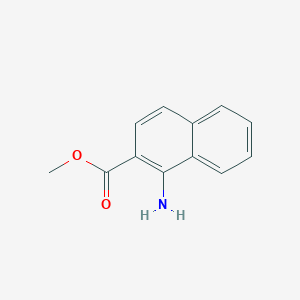

Methyl 1-aminonaphthalene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 1-aminonaphthalene-2-carboxylate: is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a methyl ester group at the second position and an amino group at the first position of the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-aminonaphthalene-2-carboxylate typically involves the following steps:

Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 1-nitronaphthalene.

Reduction of 1-Nitronaphthalene: The nitro group in 1-nitronaphthalene is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid, yielding 1-aminonaphthalene.

Esterification: The carboxylation of 1-aminonaphthalene is achieved by reacting it with methyl chloroformate in the presence of a base such as pyridine, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1-aminonaphthalene-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: Nitroso or nitro derivatives of this compound.

Reduction: Methyl 1-aminonaphthalene-2-methanol.

Substitution: Various N-substituted derivatives depending on the substituent used.

Applications De Recherche Scientifique

Pharmaceutical Applications

- Drug Development : Methyl 1-aminonaphthalene-2-carboxylate serves as a building block in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as inhibitors of enzymes involved in drug metabolism, particularly carboxylesterases. These enzymes play a critical role in the hydrolysis of esterified drugs, impacting their efficacy and toxicity profiles .

- Anticancer Research : Compounds derived from this compound have shown promise in anticancer research. For instance, studies indicate that modifications to this compound can enhance its activity against specific cancer cell lines by targeting metabolic pathways critical for tumor growth .

- Neuroprotective Agents : Recent investigations have identified derivatives of this compound as potential neuroprotective agents. These compounds exhibit the ability to modulate neuroinflammatory responses, which are implicated in neurodegenerative diseases .

Materials Science Applications

- Polymer Chemistry : this compound is utilized in the synthesis of high-performance polymers. Its incorporation into polymer matrices enhances thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

- Dyes and Pigments : The compound is also used as an intermediate in the production of dyes and pigments. Its naphthalene structure allows for vibrant color properties, which are exploited in textiles and plastics .

Environmental Applications

- Water Treatment : Research has demonstrated that this compound can be employed in the development of composite materials for water purification. These materials effectively remove contaminants such as heavy metals from wastewater, showcasing the compound's utility in environmental remediation .

- Sensing Technologies : The compound's derivatives have been explored for use in sensor technologies to detect environmental pollutants. They exhibit selective binding properties that allow for the detection of specific ions or molecules at low concentrations, contributing to environmental monitoring efforts .

Case Study 1: Anticancer Activity

A study published in Cancer Research evaluated the anticancer potential of a series of this compound derivatives against breast cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity compared to standard treatments, highlighting its potential as a lead compound for further development.

Case Study 2: Water Purification

In a recent environmental study, researchers developed hybrid composite materials incorporating this compound for arsenic removal from contaminated water sources. The composites demonstrated over 90% efficiency in arsenic adsorption, indicating their practical application in water treatment technologies .

Mécanisme D'action

The mechanism of action of methyl 1-aminonaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active carboxylate form. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Methyl 1-hydroxynaphthalene-2-carboxylate: Similar structure but with a hydroxyl group instead of an amino group.

Methyl 1-nitronaphthalene-2-carboxylate: Contains a nitro group instead of an amino group.

Methyl 1-methylnaphthalene-2-carboxylate: Contains a methyl group instead of an amino group.

Uniqueness: Methyl 1-aminonaphthalene-2-carboxylate is unique due to the presence of both an amino group and a methyl ester group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Activité Biologique

Methyl 1-aminonaphthalene-2-carboxylate (MANC) is a compound with significant biological activity, particularly noted for its potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of this compound

MANC is characterized by the presence of an amino group and a methyl ester group attached to a naphthalene ring. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activities

MANC exhibits a range of biological activities, as summarized below:

| Activity | Description |

|---|---|

| Antiviral | Potential effectiveness against viral infections. |

| Anticancer | Induces apoptosis in cancer cells through various pathways. |

| Anti-inflammatory | Reduces inflammation via inhibition of pro-inflammatory cytokines. |

| Antioxidant | Scavenges free radicals, protecting cells from oxidative stress. |

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Antidiabetic | Influences glucose metabolism and insulin sensitivity. |

| Antimalarial | Shows potential in inhibiting malaria parasites. |

The biological activity of MANC can be attributed to several mechanisms:

- Enzyme Inhibition : MANC may inhibit specific enzymes involved in metabolic pathways, impacting cell proliferation and survival.

- Redox Activity : Similar compounds have been shown to participate in redox reactions, which can modulate cellular signaling pathways.

- Interaction with Nucleic Acids : MANC may bind to DNA or RNA, affecting gene expression and leading to apoptosis in cancer cells.

Pharmacokinetics

Understanding the pharmacokinetics of MANC is crucial for its therapeutic application. The compound exhibits complex behavior typical of large molecule therapeutics, including:

- Absorption : MANC's absorption characteristics can vary based on formulation and route of administration.

- Distribution : Its distribution in tissues is influenced by its lipophilicity and ability to cross biological membranes.

- Metabolism : MANC undergoes metabolic transformations that may activate or deactivate its biological effects.

- Excretion : The elimination pathways are essential for determining dosage regimens.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of MANC in various fields:

- A study conducted by researchers demonstrated that MANC exhibited significant cytotoxicity against human cancer cell lines, suggesting its potential as a chemotherapeutic agent.

- Another investigation revealed that MANC could modulate inflammatory responses in vitro, indicating its utility in treating inflammatory diseases .

- Research on similar naphthalene derivatives has shown promising results in antimicrobial activity, supporting the hypothesis that MANC may possess similar properties .

Comparative Analysis with Related Compounds

MANC shares structural similarities with other naphthalene derivatives, which can provide insights into its unique properties:

| Compound | Functional Groups | Notable Activities |

|---|---|---|

| Methyl 1-hydroxynaphthalene-2-carboxylate | Hydroxyl group | Antioxidant, anti-inflammatory |

| Methyl 1-nitronaphthalene-2-carboxylate | Nitro group | Antimicrobial |

| Methyl 1-methylnaphthalene-2-carboxylate | Methyl group | Less studied; potential for diverse activities |

Propriétés

IUPAC Name |

methyl 1-aminonaphthalene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-7H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQCNDQVTNMXQGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.